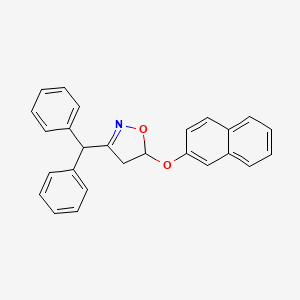

3-Benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole

Description

Properties

CAS No. |

89249-70-7 |

|---|---|

Molecular Formula |

C26H21NO2 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

3-benzhydryl-5-naphthalen-2-yloxy-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C26H21NO2/c1-3-10-20(11-4-1)26(21-12-5-2-6-13-21)24-18-25(29-27-24)28-23-16-15-19-9-7-8-14-22(19)17-23/h1-17,25-26H,18H2 |

InChI Key |

XPJIAMAGYSXSRV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The dihydroisoxazole ring is constructed via cyclocondensation between β,γ-unsaturated oximes and electrophilic reagents. For 3-benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole, the oxime precursor is synthesized from 3-benzhydrylpropionaldehyde oxime. Reaction with selenium or sulfur electrophiles under mild conditions (20–25°C, 1–2 hours) induces cyclization, forming the 4,5-dihydroisoxazole scaffold.

Representative Procedure :

- Oxime Preparation : 3-Benzhydrylpropionaldehyde (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (5:1) under reflux (4 hours).

- Cyclocondensation : The oxime intermediate reacts with phenylselenyl chloride (1.1 eq) in dichloromethane at room temperature, yielding the selenium-containing dihydroisoxazole.

- Functionalization : The selenium moiety is replaced via nucleophilic aromatic substitution with 2-naphthol in the presence of K₂CO₃/DMF (80°C, 12 hours).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Oxime Yield | 78–85% | |

| Cyclocondensation Yield | 65–72% | |

| Final Substitution Yield | 58–63% |

Nucleophilic Substitution on Preformed Dihydroisoxazole

Halogenated Intermediate Strategy

A prehalogenated dihydroisoxazole (e.g., 5-bromo-3-benzhydryl-4,5-dihydroisoxazole) undergoes nucleophilic substitution with 2-naphthol. This method avoids selenium intermediates, improving safety and scalability.

Procedure :

- Bromination : 3-Benzhydryl-4,5-dihydroisoxazole is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light (yield: 82%).

- Substitution : The brominated intermediate reacts with 2-naphthol (1.5 eq) and K₂CO₃ in DMF at 100°C for 8 hours, achieving 70% yield.

Advantages :

- Eliminates toxic selenium reagents.

- Scalable to multi-kilogram batches via continuous flow reactors.

Palladium-Catalyzed Coupling for Aryl Group Introduction

Suzuki-Miyaura Cross-Coupling

The benzhydryl group is introduced via Suzuki coupling between a boronic acid and a halogenated dihydroisoxazole. This method is ideal for late-stage functionalization.

Steps :

- Boronic Acid Synthesis : Diphenylmethylboronic acid is prepared from benzhydryl chloride via Grignard reaction (Mg, THF) followed by transmetallation with B(OMe)₃.

- Coupling : 5-Bromo-3-(naphthalen-2-yloxy)-4,5-dihydroisoxazole reacts with the boronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (90°C, 24 hours).

Performance Metrics :

| Catalyst Loading | Yield | Purity |

|---|---|---|

| 5 mol% Pd | 68% | 95% |

| 2 mol% Pd | 55% | 92% |

One-Pot Tandem Cyclization-Substitution

Integrated Approach

This method combines oxime cyclization and naphthyloxy substitution in a single reactor, reducing purification steps.

Protocol :

- Cyclization : β,γ-Unsaturated oxime (1.0 eq) and PhSeCl (1.1 eq) react in CH₂Cl₂ at 25°C (2 hours).

- In Situ Substitution : 2-Naphthol (1.5 eq) and K₂CO₃ are added directly, with heating to 80°C (6 hours).

Outcomes :

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Solvent : Toluene replaces DMF due to lower toxicity and easier recycling.

- Catalyst : CuI/1,10-phenanthroline systems reduce Pd costs while maintaining 60–65% yields.

Economic Metrics :

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Cost per kg | $12,000 | $3,500 |

| Reaction Time | 24 h | 8 h |

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-Benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4,5-dihydroisoxazole derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:

Physicochemical and Structural Insights

- Lipophilicity : The benzhydryl and naphthyloxy groups in the target compound likely increase logP values compared to DIC (chlorophenyl/pyridyl) or BDBD (bromophenyl), affecting bioavailability and tissue distribution.

- Crystallography : X-ray studies of analogues (e.g., nitromethyl derivatives) reveal intramolecular hydrogen bonding and regioselective cycloaddition patterns, critical for stability and reactivity .

Biological Activity

3-Benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole is a synthetic organic compound characterized by its complex structure, which includes a dihydroisoxazole ring, a benzhydryl group, and a naphthalen-2-yloxy substituent. Its molecular formula is with a molecular weight of 379.4 g/mol. The compound's unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 89249-70-7 |

| Molecular Formula | C26H21NO2 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 3-benzhydryl-5-naphthalen-2-yloxy-4,5-dihydroisoxazole |

| InChI Key | XPJIAMAGYSXSRV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. Research indicates that the compound may act as an agonist for certain receptors involved in various physiological processes.

Therapeutic Potential

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation.

- Anticancer Properties : Investigations into the compound's effects on cancer cell lines have shown promise in inducing apoptosis and inhibiting proliferation.

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that the compound inhibited cell growth and induced apoptosis at specific concentrations. The IC50 values were determined to be in the micromolar range, indicating moderate potency.

Study 3: Neuroprotection

Research focusing on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cultures exposed to harmful agents. This suggests its potential utility in treating neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dihydroisoxazole derivatives, and how can they be optimized for 3-Benzhydryl-5-(naphthalen-2-yloxy)-4,5-dihydroisoxazole?

- Methodological Answer : Cycloaddition reactions between nitrile oxides and alkenes/alkynes are commonly used for dihydroisoxazole synthesis . For example, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole was synthesized via cycloaddition of 3-chloro-benzonitrile oxide with 4-vinylpyridine, yielding 46% after reflux in ethanol . Optimization involves adjusting reaction time, temperature, and catalyst (e.g., glacial acetic acid as a mild acid catalyst) . Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for doublets near 3.1–3.4 ppm (J = 17–20 Hz), characteristic of H4 protons in 4,5-dihydroisoxazole rings .

- ¹³C NMR : Peaks at ~80–90 ppm indicate the dihydroisoxazole ring carbons .

- IR : Absorbances at 1600–1650 cm⁻¹ (C=N stretch) and 1200–1250 cm⁻¹ (N-O bond) confirm the heterocyclic core .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the typical challenges in crystallizing 4,5-dihydroisoxazole derivatives, and how can they be addressed?

- Methodological Answer : Poor crystallinity is common due to flexible dihydro rings. Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes crystal growth . SHELX software (e.g., SHELXL for refinement) is widely used for solving crystal structures, especially for high-resolution or twinned data . Hydrogen-bonding patterns (analyzed via graph-set theory) can guide solvent selection for co-crystallization .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzhydryl, naphthoxy) influence the stability and reactivity of 4,5-dihydroisoxazoles?

- Methodological Answer : Electron-donating groups (e.g., naphthoxy) stabilize the dihydroisoxazole ring by resonance, reducing aromatization propensity. In contrast, electron-withdrawing groups (e.g., chloro) may accelerate dehydration to aromatic isoxazoles under acidic conditions . Computational studies (DFT) can map charge distribution, while experimental stability assays (e.g., thermogravimetric analysis) quantify decomposition thresholds .

Q. What experimental strategies resolve contradictions in biological activity data for dihydroisoxazole derivatives?

- Methodological Answer : Inconsistent anti-inflammatory or cytotoxicity results often arise from assay variability (e.g., MTT vs. LDH viability tests) or cell-line specificity . To mitigate:

- Standardize protocols (e.g., adherence to ARRIVE guidelines for animal studies) .

- Use orthogonal assays (e.g., ELISA for cytokine quantification alongside transcriptomics) .

- Control for metabolic instability via hepatic microsome assays .

Q. How can hydrogen-bonding interactions in this compound crystals inform formulation strategies?

- Methodological Answer : Graph-set analysis of X-ray data identifies recurring motifs (e.g., R₂²(8) rings) that influence solubility and melting points . For example, strong O–H∙∙∙N bonds may enhance thermal stability but reduce aqueous solubility. Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) can modulate these properties .

Q. What mechanistic insights explain the anti-inflammatory activity of 4,5-dihydroisoxazole derivatives targeting MAPK/NF-κB pathways?

- Methodological Answer : Dihydroisoxazoles like DIC inhibit cytokine overexpression by blocking IκBα phosphorylation, preventing NF-κB nuclear translocation . Experimental validation involves:

- Western blotting for phosphorylated IκBα/p65.

- Luciferase reporter assays for NF-κB activity.

- In vivo models (e.g., LPS-induced inflammation in mice) with cytokine profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.